7-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a pyrrolo[3,2-b]pyridine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-fluorophenyl groups. The final steps involve the formation of the carboxylic acid group and the oxo group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions and using efficient catalysts can enhance yield and reduce production costs. Continuous flow chemistry and other advanced techniques may also be employed to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure and functional groups.
Pyrido[4,3-d]pyrimidines: Similar bicyclic core but different substituents and functional groups.
Uniqueness
7-(3,4-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19FN2O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O5/c1-29-17-7-6-12(8-18(17)30-2)15-10-19(26)24-20-16(22(27)28)11-25(21(15)20)14-5-3-4-13(23)9-14/h3-9,11,15H,10H2,1-2H3,(H,24,26)(H,27,28) |
InChI Key |
QBGIYGREXLHYBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
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